molecular formula C7H10ClNO B3051745 (6-Methylpyridin-3-yl)methanol hydrochloride CAS No. 357288-10-9

(6-Methylpyridin-3-yl)methanol hydrochloride

Cat. No.: B3051745
CAS No.: 357288-10-9
M. Wt: 159.61 g/mol
InChI Key: UROMTOQVDZLJIN-UHFFFAOYSA-N
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Description

“(6-Methylpyridin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C7H10ClNO . It has an average mass of 159.613 Da and a monoisotopic mass of 159.045090 Da .


Physical And Chemical Properties Analysis

“(6-Methylpyridin-3-yl)methanol” has a melting point of 43-47 °C, a boiling point of 100°C/0.7mmHg, and a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol . The compound is a white solid .

Scientific Research Applications

Synthesis and Characterisation

  • Synthesis and Crystal Structures : Studies have shown the synthesis and characterisation of various compounds derived from (6-methylpyridin-3-yl)methanol. For example, the synthesis and characterisation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, indicating the presence of intramolecular hydrogen bonds that stabilize the crystal structure (Percino et al., 2005). Another study reported the synthesis and crystal structure of a co-crystal containing 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (Percino et al., 2007).

Coordination Chemistry and Molecular Structures

  • Coordination Chemistry : In coordination chemistry, 6-methylpyridine-2-methanol and its derivatives have been used to study the formation of structures like hydrogen-bonded helicates and coordination polymers with transition metals. These studies explore the impact of the transition metal ion on the resulting molecular structures (Telfer et al., 2008).
  • Supramolecular Architectures : Research also focuses on the formation of hydrogen-bonded supramolecular architectures in copper(II) halides derivatives of (N-(methylpyridin-2-yl)-amidino-O-alkylurea) (Suksangpanya et al., 2004).

Photoreactions and Pyrolysis

  • Photoreactions : Studies have been conducted on the photoreactions of derivatives of 3-substituted N-methylpyridinium in methanol, revealing how oxygen influences these reactions (Ohkoshi et al., 1992).
  • Pyrolysis : Research on the pyrolysis of 3-chloroformyl-2-methylpyridine at different temperatures and pressures has been conducted to synthesize various compounds like pyrido[b]cyclobuten-5-one and 1-azafulvenallene (Chou et al., 1995).

Other Applications

  • Insecticidal Activity : Derivatives of 2-Chloropyridine-5-acetic acid, related to (6-methylpyridin-3-yl)methanol, have been synthesized for potential insecticidal applications (Holla et al., 2004).
  • Analysis of Methanol : A method using derivatization followed by high-performance liquid chromatography (HPLC) has been established for determining trace methanol in samples (Kuo et al., 2020).

Safety and Hazards

The safety data sheet for “(6-Methylpyridin-3-yl)methanol” indicates that it is hazardous if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(6-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROMTOQVDZLJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594275
Record name (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357288-10-9
Record name (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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